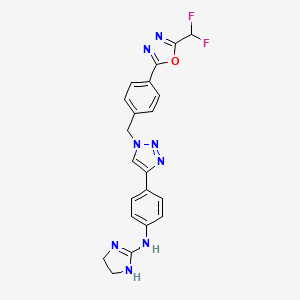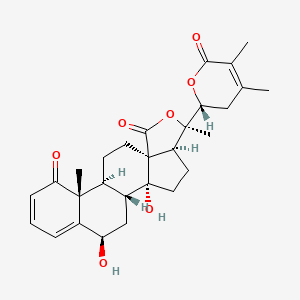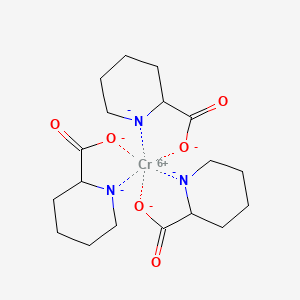![molecular formula C14H11Cl2NO4 B12363426 2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid](/img/structure/B12363426.png)
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid is a complex organic compound characterized by its dichloro and hydroxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid typically involves multiple steps. One common method includes the reaction of 2,6-dichloro-4-hydroxybenzene with an appropriate amine to form the intermediate compound. This intermediate is then further reacted with 5-hydroxyphenylacetic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional hydroxy or carboxylic acid groups, while reduction may result in the removal of chlorine atoms .
Wissenschaftliche Forschungsanwendungen
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-dichloro-4-hydroxybenzene
- 5-hydroxyphenylacetic acid
- 2-amino-5-hydroxybenzoic acid
Uniqueness
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid is unique due to its specific combination of dichloro and hydroxy functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C14H11Cl2NO4 |
|---|---|
Molekulargewicht |
334.10 g/mol |
IUPAC-Name |
2-[2-[(2,6-dichloro-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]-5-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-5-9(19)6-11(16)14(10)17-12-2-1-8(18)3-7(12)4-13(20)21/h1-3,5-6,17-19H,4H2,(H,20,21)/i5+1,6+1,9+1,10+1,11+1,14+1 |
InChI-Schlüssel |
DRZFITWJHHNHAD-PPLXDZAJSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1O)CC(=O)O)N[13C]2=[13C]([13CH]=[13C]([13CH]=[13C]2Cl)O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1O)CC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




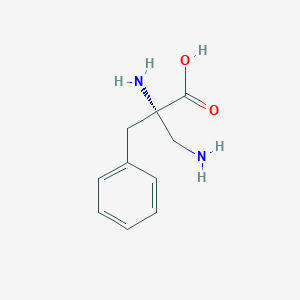
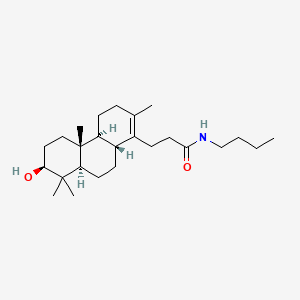
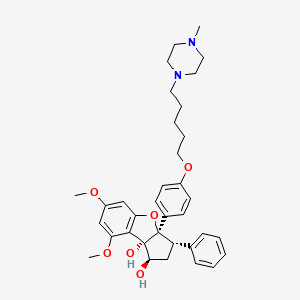
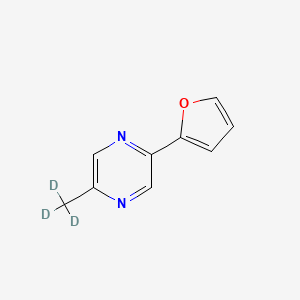
![trisodium;(1S,3S,4S,5R,6R,7R)-1-[(4S,5R)-4-acetyloxy-5-methyl-3-methylidene-6-phenylhexyl]-6-[(E,4S,6S)-4,6-dimethyloct-2-enoyl]oxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylate](/img/structure/B12363398.png)
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![methyl 2-[11-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-[11-[(2-methoxy-2-oxoethyl)amino]-11-oxoundecyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]undecanoylamino]acetate;bromide](/img/structure/B12363410.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
